molecular formula C22H30O8 B1631261 Xerophilusin G

Xerophilusin G

货号: B1631261
分子量: 422.5 g/mol
InChI 键: WXIZMFKMNALSKU-GWUMUZJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xerophilusin G is a natural product found in Isodon enanderianus and Isodon xerophilus with data available.

化学反应分析

Key Reaction Pathways for Related Isodon Diterpenoids

The scalable syntheses of (±)-xerophilusin I (3) and (±)-neolaxiflorin L (2) involve strategic redox-relay strategies guided by hydrogen bonding and conformational control. Key steps include:

Reaction StepReagents/ConditionsOutcome/SelectivityYieldSource
Allylic C-H oxidation at C15SeO₂, TBHP in THFSingle diastereomer (±)−1689%
C6 carbonyl reductionLAH in THFβ-Hydroxyl isomer (±)-15-epi-enmelol (17)High
C15 allylic hydroxyl oxidationIBX in DMSO:THF (1:1)(±)-Xerophilusin I (3)80%
C1 hydroxyl oxidationJones reagent(±)-Neolaxiflorin L (2)92%

Hydrogen-Bond-Guided Selectivity

The stereochemical outcomes of these reactions are heavily influenced by intramolecular hydrogen bonding. For example:

  • The C7 hydroxyl group in (±)−16 forms a hydrogen bond with the C6 carbonyl, blocking the top face of the molecule and directing LAH reduction to the β-position .

  • The C6 hydroxyl in (±)−2 remains intact during Jones oxidation due to hydrogen bonding with the C15 carbonyl .

Biological Relevance

While not directly related to "Xerophilusin G," the synthesized compounds exhibit potent anticancer activity. For example:

  • (±)-Neolaxiflorin L (2) shows IC₅₀ values of 5.774 μM (MCF7) and 2.939 μM (SW480) .

  • Synthetic (±)-eriocalyxin B (1) retains activity comparable to natural isolates, with IC₅₀ = 0.854 μM (SW480) .

Data Limitations and Recommendations

The absence of data on "this compound" in the provided sources highlights the need for:

  • Clarification of nomenclature or structural identification.

  • Targeted studies on lesser-known Isodon diterpenoids.

  • Expansion of synthetic methodologies to unexplored analogues.

For further analysis of related compounds or reaction mechanisms, additional data or corrected nomenclature would be required.

常见问题

Basic Research Questions

Q. What are the key structural and physicochemical properties of Xerophilusin G, and how are they validated experimentally?

this compound (C₂₂H₃₀O₈) is a tetracyclic diterpenoid with a 7α,20-epoxy-ent-kaurane skeleton. Key properties include:

  • Melting point : 216–218°C (determined via differential scanning calorimetry).
  • Optical rotation : [α]D = −116.3° (c = 0.432, pyridine), confirming stereochemical configuration .
  • Spectroscopic validation : NMR (¹H, ¹³C, and 2D experiments) and HR-ESI-MS are used to resolve its structure. Purity (>98.5%) is confirmed via HPLC with UV/Vis or MS detection .

Q. What are the primary natural sources of this compound, and how is it isolated?

this compound is isolated from Isodon xerophilus (旱生香茶菜), a plant used in traditional medicine. The extraction protocol involves:

  • Solvent extraction : Dried leaves are macerated in methanol or ethanol.
  • Chromatographic purification : Silica gel column chromatography and preparative HPLC are used to isolate the compound. Yield optimization requires temperature-controlled steps to prevent degradation .

Q. What preliminary pharmacological activities have been reported for this compound?

Initial studies highlight cytotoxic effects:

  • Cell lines tested : K562 (leukemia), HL-60 (promyelocytic leukemia), and MKN28 (gastric cancer).
  • IC₅₀ values : 3.93 μg/mL (HL-60) and 138.84 μg/mL (K562), suggesting cell-type specificity. Positive controls (e.g., mitoxantrone, IC₅₀ = 0.29 μg/mL) validate assay sensitivity .

Advanced Research Questions

Q. How can researchers reconcile contradictory cytotoxicity data for this compound across different cancer cell lines?

Discrepancies in IC₅₀ values (e.g., 3.93 μg/mL in HL-60 vs. 138.84 μg/mL in K562) may arise from:

  • Cell line heterogeneity : Variations in drug transporters (e.g., ABCB1) or apoptotic pathway activation (e.g., caspase-3/9).
  • Experimental variables : Assay duration (24–72 hr), serum concentration, and mitochondrial activity (MTT vs. resazurin assays). Standardized protocols (e.g., CLSI guidelines) and dose-response curve replication are critical .

Q. What mechanistic insights explain this compound’s selective cytotoxicity in hematological vs. solid tumor models?

  • Apoptosis induction : Activation of cytochrome C release and caspase-9/3 cascades, as seen in related diterpenoids (e.g., Xerophilusin B in esophageal cancer) .
  • Cell cycle arrest : Potential G2/M phase arrest via modulation of CDK1/cyclin B1, analogous to Eriocalyxin B’s effects in lymphoma models. Flow cytometry with propidium iodide staining is recommended to validate this .

Q. What strategies improve the reproducibility of this compound synthesis and purification?

  • Crystallization optimization : Use mixed solvents (MeOH/CHCl₃) to enhance crystal formation for X-ray diffraction .
  • Stability testing : Monitor degradation under light, heat, and pH variations. Lyophilization in inert atmospheres improves long-term storage .

Q. How can researchers address the limited bioavailability of this compound in preclinical models?

  • Formulation strategies : Nanoencapsulation (e.g., liposomes) to enhance solubility.
  • Pharmacokinetic profiling : LC-MS/MS methods to quantify plasma/tissue concentrations after oral/intravenous administration in rodents. Include metabolite identification (e.g., acetylated derivatives) .

Q. Methodological Considerations

Q. What in vitro and in vivo models are most suitable for validating this compound’s bioactivity?

  • In vitro : 3D tumor spheroids to mimic solid tumor microenvironments.
  • In vivo : Xenograft models (e.g., HL-60 in NOD/SCID mice) with tumor volume monitoring via caliper or bioluminescence imaging. Include toxicity endpoints (e.g., liver/kidney histopathology) .

Q. How should researchers design assays to differentiate this compound’s direct cytotoxicity from off-target effects?

  • Control experiments : Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptosis dependence.
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., oxidative stress, DNA repair) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • High-resolution mass spectrometry (HR-MS) : To confirm molecular formulas of semi-synthetic analogs.
  • Molecular docking : Predict binding affinities to targets like topoisomerase II or Bcl-2 proteins. Validate with SPR or ITC .

属性

分子式

C22H30O8

分子量

422.5 g/mol

IUPAC 名称

[(1S,2S,5S,8R,9R,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate

InChI

InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12-,13-,14+,15+,17+,18-,19-,20+,21-,22-/m0/s1

InChI 键

WXIZMFKMNALSKU-GWUMUZJOSA-N

SMILES

CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

手性 SMILES

CC(=O)OC[C@@]1(CC[C@H]([C@]23[C@@H]1[C@@H]([C@@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)O)C

规范 SMILES

CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xerophilusin G
Reactant of Route 2
Reactant of Route 2
Xerophilusin G
Reactant of Route 3
Reactant of Route 3
Xerophilusin G
Reactant of Route 4
Reactant of Route 4
Xerophilusin G
Reactant of Route 5
Reactant of Route 5
Xerophilusin G
Reactant of Route 6
Reactant of Route 6
Xerophilusin G

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。